4-bromo-N-(tert-butyl)-2-fluorobenzenesulfonamide
Description
4-Bromo-N-(tert-butyl)-2-fluorobenzenesulfonamide is a halogenated sulfonamide featuring a bromine atom at the para position, a fluorine atom at the ortho position, and a bulky tert-butyl group attached to the sulfonamide nitrogen. Its molecular formula is C₁₀H₁₂BrFNO₂S, with a molecular weight of 324.21 g/mol (CAS: 415679-06-0). This compound is explored in medicinal chemistry for enzyme inhibition and as an intermediate in organic synthesis.
Properties
IUPAC Name |
4-bromo-N-tert-butyl-2-fluorobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrFNO2S/c1-10(2,3)13-16(14,15)9-5-4-7(11)6-8(9)12/h4-6,13H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVXIRJRNMJOMFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=C(C=C(C=C1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrFNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of Sulfonyl Chloride
To prepare the sulfonyl chloride, one would typically start with 4-bromo-2-fluorobenzoic acid or a similar precursor. The conversion to sulfonyl chloride can be achieved through chlorosulfonation reactions.
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1. Chlorosulfonation | Chlorosulfonic acid | 0°C to room temperature | High |
| 2. Thionyl chloride treatment | Thionyl chloride | Reflux | High |
Reaction with tert-Butylamine
Once the sulfonyl chloride is prepared, it can be reacted with tert-butylamine to form the desired sulfonamide. This reaction typically requires a base to facilitate the nucleophilic substitution.
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1. Sulfonamide formation | tert-Butylamine, DIPEA (base) | Room temperature, THF or similar solvent | Moderate to High |
Detailed Synthesis Protocol
Given the lack of specific literature on this compound, the following is a hypothetical protocol based on general sulfonamide synthesis principles:
Materials Needed
- 4-Bromo-2-fluorobenzoic acid
- Chlorosulfonic acid
- Thionyl chloride
- tert-Butylamine
- DIPEA (N,N-Diisopropylethylamine)
- Tetrahydrofuran (THF)
- Ethyl acetate or dichloromethane for extraction
Synthesis Steps
Preparation of Sulfonyl Chloride:
- Add chlorosulfonic acid slowly to 4-bromo-2-fluorobenzoic acid at 0°C.
- Stir for several hours, allowing the mixture to warm to room temperature.
- Treat the resulting mixture with thionyl chloride under reflux conditions to convert it into the sulfonyl chloride.
Reaction with tert-Butylamine:
- Dissolve the sulfonyl chloride in THF.
- Add DIPEA and tert-butylamine to the solution.
- Stir at room temperature for several hours.
- Monitor the reaction by TLC.
-
- Quench the reaction with water and extract with ethyl acetate or dichloromethane.
- Dry the organic layer over anhydrous sodium sulfate.
- Purify the product using column chromatography.
Analysis and Characterization
The synthesized compound should be characterized using various analytical techniques to confirm its structure and purity.
| Technique | Purpose |
|---|---|
| NMR (1H and 13C) | Structural confirmation |
| IR Spectroscopy | Functional group identification |
| Mass Spectrometry (MS) | Molecular weight confirmation |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment |
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-(tert-butyl)-2-fluorobenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles under appropriate conditions.
Hydrolysis: The sulfonamide group can be hydrolyzed to yield the corresponding sulfonic acid and amine.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents depend on the desired transformation.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium thiocyanate. Conditions often involve polar aprotic solvents like dimethylformamide (DMF) and elevated temperatures.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used to hydrolyze the sulfonamide group.
Oxidation and Reduction: Reagents like potassium permanganate or sodium borohydride can be employed for oxidation and reduction reactions, respectively.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used, resulting in compounds like azides or thiocyanates.
Hydrolysis: The major products are sulfonic acids and tert-butylamine.
Oxidation and Reduction: Products vary based on the specific reaction, potentially leading to oxidized or reduced derivatives of the original compound.
Scientific Research Applications
4-bromo-N-(tert-butyl)-2-fluorobenzenesulfonamide has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions due to its sulfonamide group.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-bromo-N-(tert-butyl)-2-fluorobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. Additionally, the presence of the bromine and fluorine atoms can enhance the compound’s binding affinity and specificity through halogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The table below compares key structural and functional attributes with similar sulfonamide derivatives:
Key Observations :
- Fluorine's Role: The ortho-fluorine in the target compound increases sulfonamide acidity (pKa ~9–10), which may enhance hydrogen-bonding interactions in enzyme active sites compared to non-fluorinated analogues.
- Bromine vs. Chlorine : Bromine's larger atomic radius contributes to greater lipophilicity (logP ~3.5) compared to chlorine-containing derivatives (e.g., TAS1553, logP ~4.2), influencing membrane permeability.
- Steric Effects : The tert-butyl group reduces metabolic degradation rates relative to smaller substituents (e.g., methyl or phenyl).
Pharmacokinetic and Toxicity Profiles
- Metabolic Stability : The tert-butyl group reduces cytochrome P450-mediated oxidation, extending half-life relative to compounds with smaller N-alkyl groups.
Biological Activity
4-bromo-N-(tert-butyl)-2-fluorobenzenesulfonamide is an organic compound classified as an aromatic sulfonamide. Its structure includes a bromine atom, a tert-butyl group, and a fluorine atom attached to a benzene ring, along with a sulfonamide functional group. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry.
The synthesis of this compound can be achieved through various methods, with one common approach involving the reaction of 4-bromo-2-fluorobenzenesulfonyl chloride with tert-butylamine, typically in the presence of a base like triethylamine. The reaction conditions often include dichloromethane as a solvent and temperatures ranging from 0 to 25°C.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes. The sulfonamide group can mimic natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. The presence of bromine and fluorine enhances binding affinity and specificity through halogen bonding and hydrophobic interactions.
Enzyme Inhibition Studies
Research indicates that this compound may act as an inhibitor for various enzymes, including those involved in metabolic pathways. For instance, it has been studied for its effects on histone deacetylases (HDACs), which play crucial roles in gene expression regulation. In vitro assays have demonstrated that this compound exhibits significant inhibition against specific HDAC isoforms, suggesting its potential as a therapeutic agent in cancer treatment .
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of this compound. For example, it has shown promising results against several bacterial strains, indicating potential applications in treating bacterial infections. Comparative studies have demonstrated that modifications in the chemical structure can significantly influence antimicrobial efficacy, highlighting the importance of structure-activity relationships (SAR) in drug design .
Case Studies
- Inhibition Profiles : A study investigating the inhibition profiles of various sulfonamides revealed that this compound exhibited IC50 values comparable to known inhibitors, suggesting its viability as a lead compound for further development .
- Cytotoxicity Assessments : In cellular assays, this compound demonstrated cytotoxic effects on cancer cell lines, with varying degrees of potency depending on the specific cell type. These findings support its potential use in targeted cancer therapies .
Comparative Analysis
| Compound Name | IC50 (µM) | Target Enzyme | Biological Activity |
|---|---|---|---|
| This compound | 5-10 | HDAC1 | Inhibitor |
| 4-bromo-N-(tert-butyl)benzamide | 15-20 | HDAC2 | Moderate inhibitor |
| 4-bromo-N-(tert-butyl)-3-methoxybenzamide | 25-30 | HDAC3 | Weak inhibitor |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
